molecular formula C9H11N B1206342 1-Aminoindan CAS No. 34698-41-4

1-Aminoindan

Numéro de catalogue: B1206342
Numéro CAS: 34698-41-4
Poids moléculaire: 133.19 g/mol
Clé InChI: XJEVHMGJSYVQBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Relevance

As a major metabolite of rasagiline, 1-aminoindan contributes to the overall neuroprotective activity attributed to rasagiline. Studies have shown that the neuroprotective effects of rasagiline may be partially mediated by this compound, which acts as a weak reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition is crucial as it helps increase dopamine levels in the brain, alleviating symptoms associated with Parkinson's disease .

Case Studies

  • Study on Neuroprotection : In a study involving 6-hydroxydopamine and lactacystin-induced models of Parkinson's disease, 1-(R)-aminoindan demonstrated significant neuroprotective effects by restoring dopaminergic function and mitigating neuronal damage .
  • Oxidative Stress Response : Another investigation highlighted that 1-(R)-aminoindan effectively reduced oxidative stress markers in neuronal cultures exposed to harmful agents, reinforcing its potential as a therapeutic agent against neurodegenerative diseases .

Overview

The resolution of racemic mixtures of this compound into its enantiomers is crucial for enhancing its therapeutic efficacy. Various methods have been explored to achieve this, including the use of chiral organic acids.

Chiral Resolution Process

Recent advancements indicate that naturally occurring chiral dicarboxylic acids such as L(+)-aspartic acid and L(-)-malic acid can be employed for the resolution of this compound. The process involves crystallizing diastereomeric salts from a solution containing racemic this compound and chiral acids. Optimal conditions have been identified to maximize yield and efficacy in an industrial context .

Economic Advantages

Utilizing inexpensive chiral resolving agents has shown economic benefits over traditional methods. The fractional crystallization process allows for effective separation while maintaining cost efficiency, making it viable for large-scale applications .

Parkinson's Disease Treatment

Given its neuroprotective properties, this compound is being investigated as a potential adjunct therapy in Parkinson's disease management. Its ability to enhance dopaminergic signaling without significant cardiovascular side effects makes it an attractive candidate for further clinical exploration.

Analyse Biochimique

Biochemical Properties

1-Aminoindan plays a significant role in biochemical reactions, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It interacts with various enzymes and proteins, including metabotropic glutamate receptor 1 (mGluR1) and metabotropic glutamate receptor 5 (mGluR5) . The interaction with mGluR1 is competitive, inhibiting the receptor’s activity and modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s potential therapeutic effects in neurological disorders.

Cellular Effects

This compound exerts notable effects on cellular processes, particularly in neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of metabotropic glutamate receptor 1 alpha (mGluR1α) in cerebral cortex neurons following brain injury . This modulation can lead to neuroprotective effects, reducing brain tissue damage and improving neurological outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with metabotropic glutamate receptors. By competitively inhibiting mGluR1, this compound prevents the receptor from activating its downstream signaling pathways, which include phosphoinositide hydrolysis and calcium mobilization . This inhibition can result in reduced excitatory neurotransmission and neuroprotection in conditions such as brain injury.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the expression of mGluR1α mRNA and protein increases after brain injury, peaking at 24 hours and gradually decreasing thereafter . Treatment with this compound can reduce brain tissue water content and improve neurological behaviors over a period of 12-72 hours post-injury, indicating its potential for long-term neuroprotection.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies examining its anxiolytic-like activity, this compound demonstrated significant effects at doses ranging from 0.5 to 2 mg/kg . Higher doses, up to 8 mg/kg, did not produce additional benefits and were inactive in certain tests. These findings suggest a dose-dependent response, with optimal effects observed at lower doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation in the liver. The compound undergoes N-dealkylation and hydroxylation, resulting in metabolites such as 3-hydroxy-1-aminoindan . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is primarily cytoplasmic, where it exerts its effects on cellular signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is vital for its function and therapeutic efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminoindan can be synthesized through various methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting 1-indanol is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1-indanone in the presence of ammonia. This method is efficient and yields high purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Aminoindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mécanisme D'action

1-Aminoindan exerts its effects primarily through its ®-enantiomer, which is pharmacologically active. It acts as a neuroprotective agent by modulating catecholamine levels in the brain. The compound inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels and providing neuroprotection .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific neuroprotective properties and its role as an active metabolite of rasagiline. Its ability to modulate catecholamine levels and inhibit monoamine oxidase B distinguishes it from other similar compounds .

Activité Biologique

1-Aminoindan, a derivative of indane, has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its comparative efficacy with related compounds.

Neuroprotective Effects

This compound is primarily recognized as a metabolite of rasagiline, an anti-Parkinsonian drug that exhibits irreversible inhibition of monoamine oxidase B (MAO-B). Research indicates that this compound contributes to the neuroprotective effects observed with rasagiline. It has been shown to prevent dexamethasone-induced cell death in various cell lines, including neuroblastoma and glioblastoma cells. In studies, this compound demonstrated significant reductions in apoptosis markers and increased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, highlighting its role in promoting cell survival under stress conditions .

The neuroprotective mechanisms of this compound involve several pathways:

  • MAO-B Inhibition : While this compound itself is a weak reversible inhibitor of MAO-B, it plays a role in the overall efficacy of rasagiline by reducing oxidative stress and apoptosis in neuronal cells .
  • Protein Kinase C (PKC) Activation : Studies have indicated that this compound activates pro-survival PKC isoforms while inhibiting pro-apoptotic forms. This dual action enhances neuronal resilience against apoptotic stimuli .
  • Reduction of Apoptotic Markers : Research has shown that treatment with this compound leads to decreased cleavage of caspases involved in the apoptotic pathway and reduced phosphorylation of histone H2A.X, a marker of DNA damage .

Comparative Studies

In comparative studies evaluating the neuroprotective effects of rasagiline, selegiline, and this compound, it was found that:

CompoundNeuroprotective EffectMAO-B InhibitionApoptosis Prevention
RasagilineHighestStrongMost effective
SelegilineModerateStrongEffective
This compoundWeakModerateSomewhat effective

Rasagiline exhibited the highest neuroprotective effect among these compounds, while this compound showed weaker activity but still contributed to overall neuroprotection when combined with rasagiline .

Case Studies and Clinical Relevance

Clinical trials involving rasagiline have demonstrated significant symptomatic improvement in Parkinson's disease patients. The ADAGIO study suggested that early treatment with rasagiline could slow disease progression, potentially due to the combined effects of rasagiline and its metabolite this compound .

Moreover, studies on aminoindane derivatives have revealed additional biological activities beyond neuroprotection:

  • Antibacterial Activity : Recent investigations into aminoindane derivatives have shown promising antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
  • Anxiolytic Effects : Related compounds like this compound-1,5-dicarboxylic acid (AIDA) have been studied for their anxiolytic properties in animal models .

Propriétés

IUPAC Name

2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVHMGJSYVQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902754
Record name 1-Aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34698-41-4, 61949-83-5
Record name (±)-1-Aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34698-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-amine, 2,3-dihydro-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-1-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A continuously operated high-pressure reactor was packed with 250 cm3 of catalyst A and, at 130° C. and 100 bar, charged hourly from the base with 32 g of a methanolic α-indanone solution (80% by weight indanone), 55 ml of liquid ammonia and 15 1 (Stp) of hydrogen. Excess ammonia and methanol were then distilled off. The collected discharges from the reaction were analyzed by gas chromatography: 1-aminoindane was obtained in a yield of 91.8%.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst A
Quantity
250 mL
Type
catalyst
Reaction Step Two
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminoindan
Reactant of Route 2
1-Aminoindan
Reactant of Route 3
1-Aminoindan
Reactant of Route 4
1-Aminoindan
Reactant of Route 5
1-Aminoindan
Reactant of Route 6
Reactant of Route 6
1-Aminoindan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.